molecular formula C12H20O2 B14648244 Methyl undec-7-ynoate CAS No. 54299-01-3

Methyl undec-7-ynoate

Cat. No.: B14648244
CAS No.: 54299-01-3
M. Wt: 196.29 g/mol
InChI Key: YLXNESOFHQONTE-UHFFFAOYSA-N
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Description

Methyl undec-7-ynoate is a methyl ester characterized by an 11-carbon chain with a terminal alkyne group at the seventh position. Its structure combines the ester functional group (–COOCH₃) with an unsaturated alkyne (–C≡C–), distinguishing it from saturated esters or those with double bonds. The alkyne moiety confers unique reactivity, such as participation in cycloaddition or polymerization reactions, which is less common in analogous esters with alkenes or saturated chains.

Properties

CAS No.

54299-01-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

methyl undec-7-ynoate

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4,7-11H2,1-2H3

InChI Key

YLXNESOFHQONTE-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl undec-7-ynoate can be synthesized through the esterification of undec-7-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl undec-7-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl undec-7-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl undec-7-ynoate involves its reactivity due to the presence of the triple bond and ester group. The triple bond can undergo addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl undec-7-ynoate, we compare it to three categories of compounds: diterpene methyl esters, shorter-chain methyl esters, and unsaturated aldehydes. Key differences in structure, properties, and applications are summarized below.

Table 1: Comparison of this compound with Similar Compounds

Compound Functional Groups Chain Length Key Properties/Applications Reference
This compound Ester, alkyne (C≡C) C11 High reactivity (alkyne); synthetic intermediates -
Z-Communic acid methyl ester Ester, conjugated diene Diterpene (C20) Natural resin component; thermal stability
Methyl salicylate Ester, aromatic (benzene ring) C8 Fragrance; anti-inflammatory agent
Undec-10-enal Aldehyde, alkene (C=C) C11 Flavoring agent; lower chemical stability

Diterpene Methyl Esters (e.g., Z-Communic Acid Methyl Ester)

Diterpene esters like Z-communic acid methyl ester (C20) are derived from natural resins and feature conjugated dienes or cyclic structures . These compounds exhibit high thermal stability due to their rigid frameworks, making them valuable in coatings and adhesives. In contrast, this compound’s linear alkyne chain lacks such structural rigidity but offers greater versatility in synthetic chemistry (e.g., Huisgen cycloaddition).

Shorter-Chain Methyl Esters (e.g., Methyl Salicylate)

Methyl salicylate (C8) is an aromatic ester widely used in pharmaceuticals and cosmetics. Its benzene ring enhances stability but limits reactivity compared to this compound’s alkyne.

Unsaturated Aldehydes (e.g., Undec-10-enal)

Undec-10-enal (C11 aldehyde with a terminal alkene) shares a similar carbon chain length but differs in functional groups. Aldehydes are prone to oxidation, whereas methyl esters are more stable. This compound’s alkyne could enable click chemistry applications, a feature absent in aldehydes .

Notes on Data Limitations

  • Specific physicochemical data for this compound (e.g., melting point) are unavailable in the provided evidence; inferences are drawn from structural analogs.
  • Applications discussed are theoretical, based on functional group reactivity rather than direct studies.

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